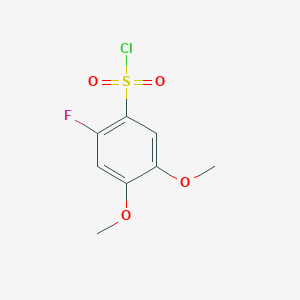
2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride
Übersicht
Beschreibung
The compound "2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride" is not directly mentioned in the provided papers. However, the papers do discuss related sulfonyl chloride compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, sulfonyl chlorides are typically used as intermediates in the synthesis of various sulfonate esters and sulfonamides, which are valuable in pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of related fluoronitrobenzenesulfonyl chlorides is described in one of the papers, where the compounds are prepared from difluoronitrobenzenes through a two-step procedure involving a regioselective reaction with phenylmethanethiol followed by oxidative cleavage with chlorine . This suggests that a similar approach might be applicable for synthesizing 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride, starting from an appropriately substituted fluoro-dimethoxybenzene.
Molecular Structure Analysis
The molecular structure of sulfonyl chlorides is characterized by the presence of a sulfonyl group attached to a benzene ring, which can be further substituted with various functional groups such as nitro, fluoro, or methoxy groups. The presence of these substituents can influence the reactivity and interaction of the molecule with other chemical species. For example, the presence of fluorine atoms can affect the electron density of the aromatic ring and thus the reactivity of the sulfonyl chloride .
Chemical Reactions Analysis
Sulfonyl chlorides are known to undergo aromatic substitution reactions with various nucleophiles. For example, the reaction of fluoro-dinitrobenzene with the sodium salt of diethyl malonate is a nucleophilic substitution reaction that proceeds rapidly in dimethyl sulfoxide solvent . This indicates that 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride could potentially react with carbanion nucleophiles to form corresponding sulfonate esters.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chlorides can be influenced by their molecular structure. For instance, the presence of different halides in the functional groups can lead to variations in noncovalent interactions, as observed in the crystallography and Hirshfeld surface analysis of heteroaryl sulfonyl fluoride and sulfonyl chloride motifs . Such analyses can provide insights into the behavior of sulfonyl chlorides in the solid state and their potential interactions in various environments.
Wissenschaftliche Forschungsanwendungen
Synthesis of Sulfonated Derivatives : Courtin (1982) explored the synthesis of sulfonated derivatives of 4-fluoroaniline, which is relevant to understanding the chemical behavior and applications of similar compounds like 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride in organic synthesis (Courtin, 1982).
Isomeric Fluoronitrobenzenesulfonyl Chlorides Synthesis : Zhersh et al. (2010) described the synthesis of isomeric fluoronitrobenzenesulfonyl chlorides, a process that provides insights into the synthesis and potential applications of various sulfonyl chloride derivatives, including 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride (Zhersh et al., 2010).
Practical Synthesis of Fluorobenzylamine Derivatives : Perlow et al. (2007) reported on the synthesis of 4-fluoro-2-(methylthio)benzylamine and corresponding sulfone and sulfonamide, which are relevant for understanding the synthesis routes and applications of fluoro-sulfonyl compounds (Perlow et al., 2007).
Development of New Fluorosulfonylation Reagents : Leng and Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which illustrates the potential of sulfonyl chloride derivatives in creating novel reagents for synthetic chemistry (Leng & Qin, 2018).
Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene : Sweeney et al. (2018) synthesized 1-fluoro-2,5-dimethoxy-4-nitrobenzene, showcasing a method that can be applied to the synthesis of related compounds like 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride (Sweeney et al., 2018).
Fluorescent Sensor Development : Qureshi et al. (2019) worked on the synthesis of a fluorescent sensor for metal ion detection using dansyl chloride, demonstrating an application area for sulfonyl chlorides in the development of selective sensors (Qureshi et al., 2019).
Antimicrobial Activity of Sulfonamide Derivatives : Janakiramudu et al. (2017) synthesized new sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline and studied their antimicrobial activity, indicating the potential biomedical applications of fluoro-sulfonyl compounds (Janakiramudu et al., 2017).
Manganese(III) Acetate Mediated C-H Sulfonylation : Liang et al. (2017) developed a method for the sulfonylation of 1,4-dimethoxybenzenes, which is relevant for understanding the chemical reactions involving sulfonyl chlorides like 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride (Liang et al., 2017).
Safety and Hazards
Wirkmechanismus
Mode of Action
The mode of action of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride involves the formation of a sigma-bond with its target, generating a positively charged intermediate . This is a common mechanism for electrophilic aromatic substitution reactions .
Pharmacokinetics
The compound’s molecular weight (25467 g/mol ) suggests it could potentially be absorbed and distributed in the body. The presence of the sulfonyl chloride group also implies potential reactivity and metabolic transformation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride . For instance, the compound’s reactivity might be enhanced in a basic environment due to the presence of nucleophiles.
Eigenschaften
IUPAC Name |
2-fluoro-4,5-dimethoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO4S/c1-13-6-3-5(10)8(15(9,11)12)4-7(6)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCNVXSVITXLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B1284697.png)
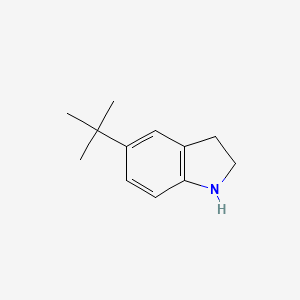
![1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284701.png)
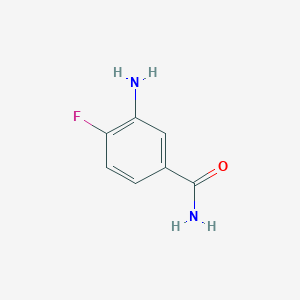

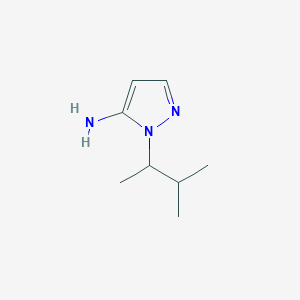



![4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284737.png)
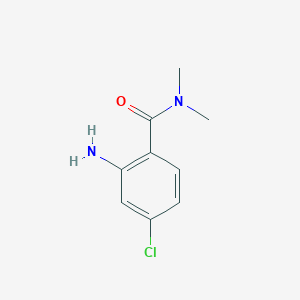


![3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid](/img/structure/B1284755.png)